![molecular formula C20H22F2N4O2 B11001466 N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B11001466.png)
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, which can significantly influence its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the piperazine core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the fluorobenzyl group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and the piperazine derivative.
Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and colon cancer.
- Analgesic Effects : The compound may also possess analgesic properties, potentially acting through modulation of pain pathways in the central nervous system. This is particularly relevant for conditions like neuropathic pain, where traditional analgesics often fail.
Case Studies
Several studies have documented the therapeutic potential of compounds structurally related to this compound:
- Cancer Treatment : In vitro studies demonstrated that derivatives with piperazine structures inhibited the growth of human breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Pain Management : Clinical trials involving similar piperazine derivatives have shown promise in managing chronic pain conditions, particularly those resistant to conventional treatments. These studies highlighted the importance of fluorinated compounds in enhancing bioavailability and receptor affinity.
Structure-Activity Relationship (SAR)
Compound | Substituent | IC50 (µM) | Activity |
---|---|---|---|
Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |
Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |
This compound | - | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values suggest higher potency.
Summary of Biological Activities
Activity Type | Observed Effect |
---|---|
Anticancer | Inhibition of tumor growth, apoptosis induction |
Analgesic | Pain relief through modulation of pain pathways |
Anti-inflammatory | Reduction in inflammatory markers in vitro |
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide
- N-{2-[(4-bromobenzyl)amino]-2-oxoethyl}-4-(4-bromophenyl)piperazine-1-carboxamide
- N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-4-(4-methylphenyl)piperazine-1-carboxamide
Uniqueness
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a piperazine ring, which is a common motif in many bioactive compounds, contributing to its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, such as enzymes and receptors. The following mechanisms have been suggested for this compound:
- Inhibition of Enzymatic Activity : Similar piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Modulation of Protein Kinases : Some studies suggest that compounds in this class may modulate protein kinase activity, influencing cellular proliferation and survival pathways .
- Interaction with Receptors : The compound may bind to specific receptors involved in neurotransmission or other signaling pathways.
Biological Activity Data
A summary of the biological activities and effects observed in various studies is presented in the table below:
Activity | Effect | Reference |
---|---|---|
Acetylcholinesterase Inhibition | Moderate inhibition | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Antimicrobial Activity | Effective against certain bacteria |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Properties : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Neuropharmacological Effects : A study investigated the effects on neurotransmitter levels in animal models, revealing that the compound could enhance synaptic transmission by inhibiting acetylcholinesterase activity .
- Antimicrobial Efficacy : Research showed that this compound displayed antimicrobial properties against Gram-positive bacteria, making it a candidate for further development as an antibiotic .
Properties
Molecular Formula |
C20H22F2N4O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22F2N4O2/c21-16-3-1-15(2-4-16)13-23-19(27)14-24-20(28)26-11-9-25(10-12-26)18-7-5-17(22)6-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28) |
InChI Key |
UJRZVXJMQCFGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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